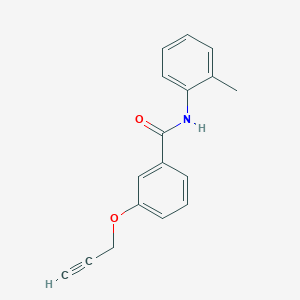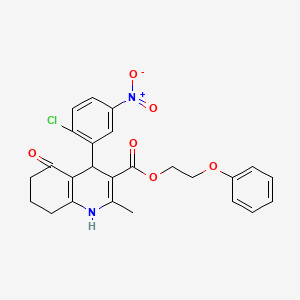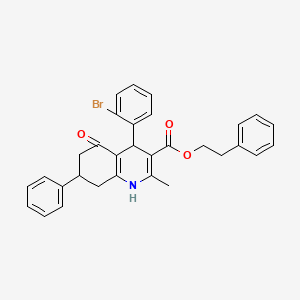![molecular formula C21H17NO3S B5104796 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
EHT 1864 functions as a selective inhibitor of Rho GTPase signaling by binding to the Rho-specific guanine nucleotide exchange factor (GEF) domain, which prevents the exchange of GDP for GTP and inhibits downstream signaling. This results in the inhibition of cell migration, proliferation, and survival, as well as the modulation of the immune response and neuroprotection.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, modulation of the immune response, and neuroprotection. It has also been found to reduce inflammation and oxidative stress, which are implicated in many diseases.
实验室实验的优点和局限性
EHT 1864 offers several advantages for lab experiments, including its high specificity and potency, as well as its ease of synthesis and availability. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for the study of EHT 1864, including its use as a therapeutic agent in various diseases, its application in drug discovery and development, and its use in basic research to further understand Rho GTPase signaling and its role in disease. Additionally, further studies are needed to investigate the potential off-target effects of EHT 1864 and to optimize its dosing and delivery for clinical use.
Conclusion:
In conclusion, EHT 1864 is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its high specificity and potency, as well as its ease of synthesis and availability, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.
合成方法
EHT 1864 can be synthesized using a multi-step process that involves the reaction of 4-ethylphenyl isothiocyanate with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base, which is then cyclized with 2-bromoacetophenone to produce the final product. The synthesis of EHT 1864 has been optimized to improve yield and purity, making it a readily available inhibitor for scientific research.
科学研究应用
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit Rho GTPase signaling, which plays a crucial role in cell migration, proliferation, and survival. EHT 1864 has also been found to modulate the immune response by regulating cytokine production and T-cell activation. In addition, EHT 1864 has been investigated for its neuroprotective effects, particularly in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-13-7-9-14(10-8-13)17-12-26-20(22-17)16-11-15-5-4-6-18(24-2)19(15)25-21(16)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPYELVQQRYIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)

![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)


![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)

